molecular formula C23H30N2O3S B2927141 N-{4-[(4-benzylpiperidin-1-yl)sulfonyl]phenyl}-3-methylbutanamide CAS No. 867136-90-1

N-{4-[(4-benzylpiperidin-1-yl)sulfonyl]phenyl}-3-methylbutanamide

Cat. No.: B2927141
CAS No.: 867136-90-1
M. Wt: 414.56
InChI Key: IDHYBUPXFKBYKU-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative. Sulfonamides are a significant class of organic compounds with a wide range of biological activities. They are often used in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .


Synthesis Analysis

While specific synthesis information for this compound is not available, sulfonamides and their derivatives can be synthesized through various methods. For instance, 4-Benzylpiperidine, a similar compound, can be synthesized by reacting 4-Cyanopyridine with toluene .


Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on its exact structure and the conditions under which it is stored and used. Sulfonamides, for example, can undergo a variety of reactions, including hydrolysis, oxidation, and reduction .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For instance, 4-Benzylpiperidine has a molar mass of 175.275 g/mol .

Scientific Research Applications

Cognitive Impairments and Neurological Applications

A study by Nirogi et al. (2012) highlighted the synthesis and pharmacological evaluation of piperidin-4-yl amino aryl sulfonamides, showing promise as novel, potent, selective, orally bioavailable, and brain penetrant 5-HT₆ receptor antagonists. These compounds exhibited significant activity in animal models of cognition, such as object recognition tasks and water maze tests, suggesting their potential in treating cognitive impairments or enhancing cognitive functions (Nirogi et al., 2012).

Cardiac Myosin Activation for Heart Failure

Manickam et al. (2019) explored sulfonamidophenylethylamide analogues to identify novel cardiac myosin activators. Their research led to the discovery of compounds that showed significant in vitro and in vivo activity as cardiac myosin activators, suggesting a new class of treatment for systolic heart failure (Manickam et al., 2019).

Cancer Imaging and Therapy

Wagner et al. (2009) introduced a CGS 27023A derivative for PET imaging, presenting a potent matrix metalloproteinase inhibitor that could be significant in cancer imaging and possibly influencing therapeutic approaches. The study included successful radiosynthesis and initial small-animal PET studies, indicating its utility in visualizing tumor-associated matrix remodeling (Wagner et al., 2009).

Antimicrobial and Antifungal Activity

Ghorab et al. (2017) synthesized a series of compounds featuring the sulfonamide moiety, which displayed significant antibacterial and antifungal activities. This study underlines the potential of such compounds in developing new antimicrobial agents, pointing towards their role in addressing drug-resistant infections (Ghorab et al., 2017).

Properties

IUPAC Name

N-[4-(4-benzylpiperidin-1-yl)sulfonylphenyl]-3-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O3S/c1-18(2)16-23(26)24-21-8-10-22(11-9-21)29(27,28)25-14-12-20(13-15-25)17-19-6-4-3-5-7-19/h3-11,18,20H,12-17H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDHYBUPXFKBYKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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